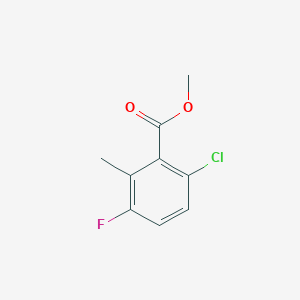

Methyl 6-chloro-3-fluoro-2-methylbenzoate

Description

Contextualizing Methyl 6-chloro-3-fluoro-2-methylbenzoate within Halogenated Benzoate (B1203000) Chemistry

This compound, with its distinct substitution pattern, is a noteworthy example of a polysubstituted aromatic ester. The presence of a chlorine atom, a fluorine atom, and a methyl group on the benzene (B151609) ring, in addition to the methyl ester functionality, creates a unique electronic and steric environment. This specific arrangement of substituents distinguishes it from simpler halogenated benzoates and offers a platform for investigating the cumulative effects of diverse functional groups on the reactivity of the aromatic system.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1376760-13-2 |

| Molecular Formula | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | This compound |

Table 1: Physicochemical Properties of this compound. guidechem.com

The synthesis of such a polysubstituted benzoate ester typically involves a multi-step process. A plausible synthetic route could begin with a suitably substituted toluene (B28343) derivative, which is then subjected to halogenation and oxidation reactions to introduce the chloro and fluoro groups and convert the methyl group to a carboxylic acid. The final step would be the esterification of the resulting benzoic acid with methanol. wikipedia.org For instance, the synthesis of the precursor, 6-chloro-2-fluoro-3-methylbenzoic acid, has been documented in the scientific literature, providing a direct pathway to obtaining the target ester through standard esterification procedures.

Significance of Substituent Effects in Aromatic Systems for Chemical Research

The reactivity and regioselectivity of electrophilic aromatic substitution reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. These substituents can be broadly classified as either activating or deactivating groups, and they direct incoming electrophiles to specific positions (ortho, meta, or para).

In the case of this compound, the substituents exert a combination of inductive and resonance effects:

Chloro (Cl) and Fluoro (F) Groups: As halogens, they are deactivating due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Methyl (CH₃) Group: This is an activating group due to its electron-donating inductive effect and hyperconjugation. It is an ortho, para-director.

Methyl Ester (-COOCH₃) Group: This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director.

The interplay of these competing effects makes predicting the outcome of further chemical transformations on the aromatic ring of this compound a complex but fascinating challenge for chemists. The precise positioning of these groups dictates the electron density at each carbon atom of the benzene ring, thereby influencing its susceptibility to nucleophilic or electrophilic attack.

Current Research Gaps and Future Directions for this compound

While the fundamental principles of substituent effects are well-established, the specific and combined influence of the chloro, fluoro, methyl, and methyl ester groups in this particular arrangement warrants further investigation. Detailed experimental data on the reactivity of this compound is currently limited in publicly accessible literature.

Future research should focus on:

Detailed Synthesis and Characterization: Elucidating and optimizing the synthetic pathway to this compound and comprehensively characterizing its spectroscopic properties (NMR, IR, Mass Spectrometry). While predicted mass spectrometry data is available, experimental validation is crucial. uni.lu

Reactivity Studies: Investigating the susceptibility of the aromatic ring to various electrophilic and nucleophilic substitution reactions to experimentally determine the directing effects of the combined substituents.

Applications in Medicinal Chemistry: Halogenated organic compounds often exhibit significant biological activity. nih.govnih.gov Exploring the potential of this compound and its derivatives as scaffolds for the development of new pharmaceutical agents is a promising avenue. The presence of fluorine, in particular, is known to enhance metabolic stability and binding affinity in drug candidates.

Materials Science: Polysubstituted aromatic esters can serve as precursors for the synthesis of novel polymers and liquid crystals with tailored properties. The unique combination of substituents in this compound could lead to materials with interesting thermal or optical characteristics.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-3-fluoro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIQLKKLCBHNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376760-13-2 | |

| Record name | methyl 6-chloro-3-fluoro-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Investigations of Methyl 6 Chloro 3 Fluoro 2 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Methyl 6-chloro-3-fluoro-2-methylbenzoate, these methods can provide a detailed picture of its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comsemanticscholar.org This is achieved by finding the minimum energy state on the potential energy surface. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. mdpi.com

Interactive Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations. (Note: The following values are illustrative, based on typical bond lengths and angles for similar substituted aromatic esters, as direct computational data for the target molecule is not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-O (ester) | 1.36 Å |

| Bond Angle | C-C-Cl | 121.5° |

| Bond Angle | C-C-F | 118.0° |

| Bond Angle | O=C-O | 125.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in a molecule's chemical reactivity and electronic properties. irjweb.commdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. irjweb.commdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com Analysis of the HOMO-LUMO gap provides insights into the intramolecular charge transfer (ICT) characteristics of the molecule. irjweb.com

Interactive Table 2: Illustrative Frontier Molecular Orbital Energies for this compound. (Note: These values are representative examples based on DFT studies of similar halogenated aromatic compounds.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MESP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These sites are often associated with lone pairs on electronegative atoms like oxygen. Blue-colored regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. For this compound, the MESP map would likely show negative potential around the carbonyl oxygen of the ester group and the halogen atoms, while positive potential might be concentrated on the hydrogen atoms and the carbon atom of the carbonyl group.

The distribution of electron density across a molecule can be quantified by calculating the partial charges on each atom. One common method for this is Mulliken population analysis, which partitions the total electron density among the atoms. irjweb.com These atomic charges provide a numerical representation of the electron-donating or electron-withdrawing effects of different functional groups.

For this compound, the electronegative chlorine, fluorine, and oxygen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them, as well as the hydrogen atoms, would exhibit partial positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other molecules.

Interactive Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound. (Note: These values are for illustrative purposes to demonstrate the expected charge distribution.)

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Cl | -0.25 |

| F | -0.35 |

| O (carbonyl) | -0.50 |

| O (ester) | -0.45 |

| C (carbonyl) | +0.60 |

| C (attached to Cl) | +0.15 |

| C (attached to F) | +0.20 |

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry also allows for the investigation of how chemical reactions occur, providing insights that are often difficult to obtain through experiments alone.

The potential energy surface (PES) is a mathematical landscape that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. By mapping the PES for a specific reaction, chemists can identify the most likely pathway from reactants to products.

This mapping involves locating stationary points on the surface, which include energy minima (corresponding to reactants, intermediates, and products) and saddle points (corresponding to transition states). The energy difference between the reactants and the transition state represents the activation energy of the reaction, a key factor determining the reaction rate. For this compound, PES mapping could be used to study key transformations such as nucleophilic aromatic substitution or hydrolysis of the ester group, revealing the detailed atomic motions involved in these processes.

Correlation of Calculated Parameters with Reaction Rates and Regioselectivity

Computational chemistry offers a powerful lens through which to predict and understand the reactivity of molecules. For this compound, theoretical parameters derived from quantum chemical calculations can be correlated with reaction rates and the regioselectivity of chemical transformations, particularly in electrophilic aromatic substitution reactions.

The regioselectivity of such reactions is largely governed by the electronic properties of the aromatic ring. The substituents on the benzene (B151609) ring—a chlorine atom, a fluorine atom, a methyl group, and a methyl ester group—exert distinct electronic effects (inductive and resonance) that modulate the electron density at different positions on the ring. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various parameters that quantify these effects.

One such parameter is the calculated proton affinity at each aromatic carbon atom. The site with the highest proton affinity, corresponding to the most stable protonated intermediate (arenium ion or σ-complex), is often the most probable site for electrophilic attack. nih.gov This approach has been shown to successfully predict the regioselectivity for a wide range of aromatic compounds. researchgate.netrsc.org For this compound, the interplay of the activating methyl group and the deactivating, ortho-para directing halogen atoms, along with the meta-directing methyl ester group, creates a complex reactivity profile.

Another set of insightful parameters are the energies and distributions of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In many electrophilic aromatic substitutions, the reaction is orbitally controlled, and the site of electrophilic attack often corresponds to the carbon atom with the largest coefficient in the HOMO. acs.org

Furthermore, the molecular electrostatic potential (MEP) surface can visually represent the electron-rich and electron-poor regions of the molecule. The regions of most negative electrostatic potential on the aromatic ring indicate the positions most susceptible to attack by an electrophile.

By calculating the activation energies for the formation of different possible intermediates, a quantitative prediction of both reaction rates and regioselectivity can be achieved. The reaction pathway with the lowest activation energy will be kinetically favored, thus determining the major product. While specific experimental studies on the reaction rates and regioselectivity of this compound are not widely available, theoretical calculations for analogous substituted benzenes provide a robust framework for these predictions.

A hypothetical correlation of calculated parameters with the predicted site of electrophilic aromatic substitution for this compound is presented in the table below. The positions on the benzene ring are numbered starting from the carbon bearing the ester group as C1.

Table 1: Hypothetical Calculated Parameters for Predicting Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relative Proton Affinity (kcal/mol) | HOMO Lobe Coefficient | Molecular Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|---|---|

| C4 | 0 | -0.45 | -15.2 | Major Site |

Computational Prediction of Spectroscopic Parameters

Computational methods are also pivotal in predicting and interpreting spectroscopic data. For a molecule with a complex substitution pattern like this compound, theoretical prediction of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectra is invaluable for its structural characterization.

The prediction of NMR chemical shifts using computational methods has become a standard procedure in structural elucidation. acs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived.

The accuracy of the predicted chemical shifts is dependent on the level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be highly sensitive to the electronic environment of each nucleus, which is influenced by the combined effects of the chloro, fluoro, methyl, and methyl ester substituents.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory with a PCM for chloroform, is presented below. The predicted values are crucial for assigning the signals in an experimental spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-C=O | - | 165.8 |

| C1-O-CH₃ | 3.92 | 52.7 |

| C2-CH₃ | 2.35 | 18.9 |

| C2 | - | 136.2 |

| C3 | - | 159.5 (d, J=250 Hz) |

| C4 | 7.15 | 118.4 (d, J=22 Hz) |

| C5 | 7.48 | 128.7 |

The simulation of vibrational spectra (FT-IR and FT-Raman) is another area where computational chemistry provides significant insights. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the interpretation and assignment of experimental spectra. nih.gov These calculations are typically performed using DFT methods.

For this compound, the vibrational modes would include characteristic stretches of the C=O bond in the ester, C-O stretches, aromatic C-C stretches, C-H stretches of the methyl groups and the aromatic ring, as well as vibrations involving the C-Cl and C-F bonds. The calculated frequencies are often systematically overestimated compared to experimental values, and thus, a scaling factor is commonly applied to improve the agreement.

A table of selected, hypothetically calculated vibrational frequencies and their assignments for this compound is provided below. These theoretical predictions are instrumental in understanding the complex vibrational spectrum of the molecule.

Table 3: Predicted FT-IR and FT-Raman Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Activity (Å⁴/amu) |

|---|---|---|

| Aromatic C-H Stretch | 3085 | 15.2 |

| Methyl C-H Stretch | 2960 | 25.8 |

| C=O Stretch (Ester) | 1735 | 45.1 |

| Aromatic C=C Stretch | 1605 | 38.7 |

| Aromatic C=C Stretch | 1480 | 32.4 |

| C-F Stretch | 1250 | 12.5 |

| C-O Stretch (Ester) | 1150 | 28.9 |

Spectroscopic Characterization Methodologies and Applications in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of "Methyl 6-chloro-3-fluoro-2-methylbenzoate" in solution. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, enabling the unambiguous determination of the molecular structure and the monitoring of chemical reactions in real-time.

Quantitative Proton NMR (¹H-NMR) is instrumental in determining the concentration of reactants, intermediates, and products during the synthesis of "this compound". nih.govnorthwestern.edurptu.de By integrating the signals corresponding to specific protons in the molecule, researchers can track the progress of a reaction over time. This allows for the detailed study of reaction kinetics, including the determination of reaction rates and orders. researchgate.netaiche.orgacs.org For instance, in the esterification reaction to form the title compound, the disappearance of the carboxylic acid proton and the appearance of the methyl ester protons can be monitored to calculate the rate of conversion.

Furthermore, ¹H-NMR is a powerful tool for assessing the substrate specificity of enzymatic or catalytic reactions involving "this compound". By comparing the reaction rates with different substrates under the same conditions, the influence of the chloro, fluoro, and methyl substituents on the reactivity of the benzoate (B1203000) can be elucidated.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (position 4) | 7.20 - 7.40 | Doublet of doublets |

| Aromatic-H (position 5) | 7.00 - 7.20 | Doublet of doublets |

| O-CH₃ (ester) | 3.80 - 3.90 | Singlet |

| Ar-CH₃ (methyl) | 2.20 - 2.40 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides detailed information about the carbon skeleton of "this compound". Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete characterization of the carbon framework. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, providing valuable insights into the effects of the electron-withdrawing chloro and fluoro substituents and the electron-donating methyl group on the aromatic ring.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 170 |

| C-F (aromatic) | 158 - 162 (doublet) |

| C-Cl (aromatic) | 130 - 135 |

| C-CH₃ (aromatic) | 135 - 140 |

| Quaternary Aromatic C | 125 - 135 |

| CH (aromatic) | 115 - 130 |

| O-CH₃ (ester) | 52 - 55 |

| Ar-CH₃ (methyl) | 18 - 22 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

In complex reaction mixtures or biological systems, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve overlapping signals and establish connectivity between different nuclei. COSY experiments would reveal the coupling between the aromatic protons, aiding in their assignment. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. These advanced techniques are invaluable for the unambiguous structural confirmation of "this compound" and for studying its interactions in more complex environments.

Mass Spectrometry (MS) Applications in Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the precise determination of the molecular weight of "this compound" and for the identification of its fragments, which provides structural information. acs.orgacs.orgbrainly.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

The fragmentation pattern of "this compound" in the mass spectrometer is characteristic of its structure. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). docbrown.infochegg.com The presence of chlorine results in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments, which is a key signature for its identification.

In metabolic studies, MS, often coupled with chromatography techniques like GC-MS or LC-MS, is a vital tool for metabolite profiling. nih.govmdpi.comresearchgate.netaacrjournals.orgrsc.org If "this compound" were introduced into a biological system, these techniques could be used to identify and quantify its metabolic products, providing insights into its biotransformation pathways.

Table 3: Predicted m/z Values for Major Ions of this compound in Mass Spectrometry

| Ion | Predicted m/z |

| [M]⁺ | 202.02 |

| [M+H]⁺ | 203.03 |

| [M+Na]⁺ | 225.01 |

| [M-OCH₃]⁺ | 171.00 |

| [M-COOCH₃]⁺ | 143.01 |

Note: These values are based on the monoisotopic masses of the most abundant isotopes. uni.lu

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within "this compound". These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.

The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O stretching of the ester, the aromatic C=C stretching, and the C-H stretching of the methyl and aromatic groups. The presence of the C-Cl and C-F bonds would also give rise to specific vibrational modes in the fingerprint region of the spectrum. nih.govijtsrd.comresearchgate.netdocumentsdelivered.comspectroscopyonline.com

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in FT-IR, non-polar bonds and symmetric vibrations often show stronger signals in FT-Raman. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | FT-IR, FT-Raman |

| C=O Stretch (ester) | 1730 - 1715 | FT-IR (strong) |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| C-O Stretch (ester) | 1300 - 1100 | FT-IR |

| C-F Stretch | 1250 - 1000 | FT-IR |

| C-Cl Stretch | 850 - 550 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.orgkhanacademy.orglibretexts.org "this compound", containing a substituted benzene (B151609) ring, is expected to exhibit characteristic UV absorptions due to π → π* transitions of the aromatic system. ijermt.orgup.ac.zanist.govlibretexts.org The position and intensity of these absorption bands are influenced by the substituents on the benzene ring.

The ester group, the chlorine atom, and the fluorine atom can act as auxochromes, modifying the absorption maxima (λmax) and the molar absorptivity (ε) of the benzene chromophore. The electronic transitions in substituted benzenes are sensitive to the electronic effects of the substituents. researchgate.netrsc.org UV-Vis spectroscopy is a valuable tool for the quantitative analysis of "this compound" in solution, utilizing the Beer-Lambert law. It can also be used for detection in techniques like High-Performance Liquid Chromatography (HPLC).

Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) |

| π → π* (E2-band) | ~210 - 230 |

| π → π* (B-band) | ~270 - 290 |

Note: The exact λmax values are dependent on the solvent used.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 6-chloro-3-fluoro-2-methylbenzoate, and how can reaction yields be optimized?

- Methodological Answer :

- Step 1 : Start with a substituted toluene derivative (e.g., 3-fluoro-2-methyltoluene). Introduce chlorine at the 6-position using chlorinating agents like Cl2 or SO2Cl2 under controlled conditions (temperature: 40–60°C, inert atmosphere) to avoid over-chlorination .

- Step 2 : Perform esterification using methanol and a benzoyl chloride intermediate (e.g., 6-chloro-2-fluoro-3-methylbenzoyl chloride) in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Reaction yields >90% are achievable under anhydrous conditions .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to remove unreacted starting materials and byproducts .

Q. How should this compound be characterized spectroscopically?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for signals at δ 3.9–4.1 ppm (ester methyl group), δ 2.3–2.5 ppm (aromatic methyl group), and splitting patterns consistent with fluorine coupling (e.g., doublets for adjacent F substituents) .

- <sup>13</sup>C NMR : Peaks for carbonyl (C=O, ~165–170 ppm), aromatic carbons (110–140 ppm), and methyl groups (15–25 ppm) confirm structural integrity .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~216 (C10H9ClFO2<sup>+</sup>) and fragments corresponding to loss of –OCH3 or –Cl .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis of the ester group. Desiccants like silica gel are recommended .

- Temperature : Long-term storage at –20°C minimizes thermal degradation. Avoid repeated freeze-thaw cycles to preserve purity >95% .

Advanced Research Questions

Q. How can regioselectivity challenges (e.g., competing halogenation) be managed during synthesis?

- Methodological Answer :

- Halogenation Control : Use directing groups (e.g., –COOCH3) to guide Cl/F substitution. For example, fluorination with Selectfluor® at the 3-position prior to chlorination reduces cross-reactivity .

- Catalytic Systems : Lewis acids like FeCl3 enhance selectivity for para/ortho positions in electrophilic substitution reactions .

Q. What analytical strategies effectively identify byproducts in this compound synthesis?

- Methodological Answer :

- HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to separate byproducts (e.g., dihalogenated isomers). Retention times vary by ~1–2 minutes .

- GC-MS : Detect volatile impurities (e.g., unesterified acids or residual benzoyl chloride) with electron ionization (EI) mode. Quantify using internal standards (e.g., deuterated analogs) .

Q. How do steric and electronic effects influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The 2-methyl group hinders nucleophilic attack at the adjacent position, favoring reactions at the 4- or 6-positions. Molecular modeling (DFT calculations) predicts activation energies for substitution pathways .

- Electronic Effects : Electron-withdrawing Cl and F groups deactivate the ring, slowing electrophilic substitution. Use strong nucleophiles (e.g., Grignard reagents) and polar aprotic solvents (DMF, DMSO) to enhance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.